molecular formula C19H20FNO2S B2879556 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1448029-70-6

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No. B2879556
CAS RN: 1448029-70-6
M. Wt: 345.43
InChI Key: UVPZPOQQRUHNPO-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((4-fluorophenyl)thio)acetamide, commonly known as CP-724714, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential in cancer treatment, particularly in non-small cell lung cancer (NSCLC).

Scientific Research Applications

Chemoselective Acetylation and Synthesis

Chemoselective Acetylation of 2-Aminophenol

A study detailed the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs. This process employed Novozym 435 as the catalyst, with vinyl acetate identified as the best acyl donor among those tested, leading to an irreversible reaction and showcasing a kinetically controlled synthesis (Magadum & Yadav, 2018).

Anti-Inflammatory Activity

Synthesis of Novel Acetamides with Anti-Inflammatory Activity

Research on the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives demonstrated significant anti-inflammatory activities. This highlights the potential therapeutic application of structurally similar compounds in managing inflammation (Sunder & Maleraju, 2013).

Metabolism and Quantification

Metabolism and Quantification of [18F]DPA-714

A study on the metabolism and biodistribution of [18F]DPA-714, a radioligand used for imaging neuroinflammation, provided insights into the metabolic pathways and quantification methods for similar acetamide compounds in clinical studies. This research outlines the importance of understanding the metabolism of therapeutic agents for their effective application in medical imaging and treatment (Peyronneau et al., 2013).

Cyto-Genotoxicity Evaluation

Cyto-Genotoxicity of Paracetamol

Another study explored the cyto-genotoxicity of paracetamol (N-(4-hydroxyphenyl)acetamide) on the freshwater bivalve Dreissena polymorpha, providing a unique perspective on the environmental impact and potential toxicological effects of similar acetamide derivatives. This research highlights the importance of assessing the environmental and biological impacts of chemical compounds (Parolini et al., 2010).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2S/c20-16-8-10-17(11-9-16)24-12-18(22)21-13-19(23,15-6-7-15)14-4-2-1-3-5-14/h1-5,8-11,15,23H,6-7,12-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPZPOQQRUHNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)CSC2=CC=C(C=C2)F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((4-fluorophenyl)thio)acetamide

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